molecular formula C12H9NO3S B8297128 4-(nitromethyl)-4H-thieno[3,2-c]chromene

4-(nitromethyl)-4H-thieno[3,2-c]chromene

Cat. No.: B8297128
M. Wt: 247.27 g/mol
InChI Key: SPIAULWVSNOTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Nitromethyl)-4H-thieno[3,2-c]chromene is a chemical compound of interest in medicinal chemistry and organic synthesis, belonging to the class of thienochromenes . Thienochromene derivatives are recognized as privileged structures in drug discovery due to their wide range of potential biological activities . Research into similar 4H-thieno[3,2-c]chromene scaffolds has identified them as a promising class of small molecule inhibitors, notably for their activity against Notum Pectinacetylesterase, an enzyme target relevant to therapeutic areas such as osteoporosis . This suggests that this compound may serve as a valuable precursor or intermediate for developing potent enzyme inhibitors. Furthermore, chromene-based compounds are frequently investigated for their potential anticancer and antifungal properties, often acting through mechanisms such as topoisomerase inhibition or interaction with fungal cytochrome P450 enzymes . The nitromethyl functional group on this compound provides a versatile handle for further chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of novel therapeutic agents. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

4-(nitromethyl)-4H-thieno[3,2-c]chromene

InChI

InChI=1S/C12H9NO3S/c14-13(15)7-11-9-5-6-17-12(9)8-3-1-2-4-10(8)16-11/h1-6,11H,7H2

InChI Key

SPIAULWVSNOTEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CS3)C(O2)C[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Nitromethyl 4h Thieno 3,2 C Chromene and Analogues

Established Synthetic Routes to 4H-Thieno[3,2-c]chromene Core Structures

The construction of the fundamental 4H-thieno[3,2-c]chromene framework is a critical step. Methodologies have been established that leverage modern catalytic processes and cyclization strategies to build this fused heterocyclic system.

Palladium-Catalyzed Intramolecular Arylation Approaches

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds, and intramolecular direct arylation has emerged as a key strategy for synthesizing fused ring systems. This approach has been successfully applied to the synthesis of the 4H-thieno[3,2-c]chromene core.

The synthesis typically begins with the preparation of a suitable precursor, such as 4-aryloxymethyl-5-iodothiophene-2-carbaldehyde. This intermediate is synthesized by reacting phenols with 4-chloromethyl-5-iodothiophene-2-carbaldehyde. The palladium-catalyzed intramolecular cyclization of these precursors then yields the desired 4H-thieno[3,2-c]chromene-2-carbaldehydes researchgate.net. This cyclization forges the crucial C-C bond that closes the pyran ring, forming the tricyclic thienochromene structure. This method is advantageous for its efficiency in constructing the core skeleton, which can be further functionalized. A comparative analysis has shown that photochemical cyclization of similar precursors can sometimes be a more rational alternative to the Pd-catalyzed intramolecular arylation for specific substrates researchgate.net.

Strategies for Pyran Ring Formation within Thienochromene Systems

The formation of the pyran ring fused to a thiophene (B33073) core is central to creating thienochromene systems. Various strategies have been developed to construct this oxygen-containing heterocycle.

One comprehensive strategy involves a multi-step sequence that first builds the thiophene ring, followed by the construction of the fused pyranone moiety. For instance, the synthesis of thieno[3,2-c]pyran-4-one frameworks can be achieved through a sequence involving a Gewald reaction, Sandmeyer-type iodination, Sonogashira coupling, and a subsequent iodocyclization to form the pyran ring nih.gov. Once the core thieno[3,2-c]pyran-4-one is formed, it can be further functionalized using palladium-mediated C-C bond-forming reactions nih.gov. Another approach utilizes the Diels-Alder reactivity of thieno[3,2-c]pyran-3-ones. These stable derivatives of 2,3-dimethylenethiophene react with alkynes upon heating to yield benzothiophenes after the loss of carbon dioxide, demonstrating a method of ring transformation that involves the pyran component researchgate.net.

Multicomponent Reaction (MCR) Strategies for 4-Nitroalkyl-4H-chromene Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This approach has been extensively used to synthesize 4-nitroalkyl-4H-chromene derivatives, which are structural analogues of the target compound.

One-Pot Condensation Reactions Utilizing Salicylaldehyde (B1680747) Derivatives, Malononitrile, and Nitroalkanes

A prominent MCR for synthesizing 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles involves the one-pot condensation of a salicylaldehyde derivative, malononitrile, and a nitroalkane nih.gov. This reaction proceeds through a domino sequence. A plausible mechanism suggests an initial Knoevenagel condensation between the salicylaldehyde and malononitrile. This is followed by a Michael addition of the nitroalkane to the resulting adduct, and the sequence is completed by an intramolecular cyclization to form the final 4H-chromene ring system nih.gov. This methodology provides a straightforward and atom-economical route to highly functionalized chromenes.

Catalytic Systems in MCR Synthesis (e.g., DBU, Sodium Dodecyl Sulfate, L-Proline, Magnetic Nanocatalysts)

The success of the MCR synthesis of 4-nitroalkyl-4H-chromenes often relies on the choice of catalyst. A wide array of catalysts has been explored to improve reaction rates, yields, and environmental friendliness. These range from simple organic bases to sophisticated nanocatalysts.

Organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have proven to be effective catalysts for this transformation, promoting the reaction in aqueous media at room temperature nih.gov. Other organocatalysts such as L-proline ijcce.ac.irorientjchem.org and 2-aminopyridine (B139424) nih.gov have also been successfully employed.

In the pursuit of greener chemistry, heterogeneous and recyclable catalysts have gained significant attention. Magnetic nanocatalysts, such as Fe3O4-based hydrotalcites researchgate.net, nano-kaoline/BF3/Fe3O4 sharif.edu, and nano-cellulose/Ti(IV)/Fe3O4 nih.gov, offer advantages like easy separation from the reaction mixture using an external magnet and potential for reuse. Other catalysts reported for similar chromene syntheses include baker's yeast nih.gov, magnesium oxide (MgO) nih.gov, and calcium hydroxide (B78521) (Ca(OH)2) nih.gov.

Catalyst SystemKey FeaturesTypical ReactantsReference
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Organic base, effective in aqueous media.Salicylaldehydes, Malononitrile, Nitroalkanes nih.gov
L-ProlineAmino acid organocatalyst.Arylglyoxalmonohydrates, 1,3-Diketones, Malononitrile ijcce.ac.ir
Magnetic Fe3O4-based hydrotalcitesHeterogeneous, recyclable magnetic nanocatalyst.Aromatic aldehydes, Malononitrile, Naphthol derivatives researchgate.net
Nano-kaoline/BF3/Fe3O4Superparamagnetic nanocatalyst for solvent-free conditions.Aldehydes, Malononitrile, Enolizable compounds sharif.edu
Baker's YeastBiocatalyst, operates at room temperature and neutral pH.Salicylaldehyde, Malononitrile, Nitroalkanes nih.gov
Magnesium Oxide (MgO)Active heterogeneous base catalyst.Aryl aldehydes, Malononitrile, C-H acids nih.gov

Reaction Condition Optimization (e.g., Solvent-Free, Aqueous Media, Room Temperature)

Optimizing reaction conditions is crucial for developing efficient, cost-effective, and environmentally benign synthetic protocols. For the MCR synthesis of 4H-chromene derivatives, significant efforts have been directed towards minimizing the use of hazardous organic solvents and reducing energy consumption.

Many procedures have been developed to work under mild conditions, such as at room temperature, which reduces the energy input required nih.govnih.gov. The use of water as a solvent is a key aspect of green chemistry, and several catalytic systems, including DBU, have been shown to work efficiently in aqueous media nih.gov.

Solvent-free reaction conditions represent another significant advancement. These reactions, often conducted via mechanochemical mixing or thermal heating, reduce waste and simplify product purification rsc.org. The use of heterogeneous catalysts like magnetic Fe3O4-based hydrotalcites researchgate.net and nano-kaoline/BF3/Fe3O4 sharif.edu is particularly well-suited for solvent-free syntheses, often requiring only gentle heating to proceed efficiently. These optimized conditions make the synthesis of 4-nitroalkyl-4H-chromene analogues a greener and more sustainable process.

Reaction ConditionAdvantagesAssociated Catalysts/MethodsReference
Aqueous MediaEnvironmentally friendly, safe, and inexpensive solvent.DBU nih.gov
Room TemperatureLow energy consumption, mild conditions.DBU, Baker's Yeast, Piperidine nih.govnih.govnih.gov
Solvent-FreeReduced waste, atom economy, often simpler workup.Magnetic Nanocatalysts, Mechanochemical mixing researchgate.netsharif.edursc.org
Microwave IrradiationRapid heating, shorter reaction times.Fe3O4-based hydrotalcites researchgate.net

Enantioselective Synthesis of Chiral 4-Nitroalkyl-4H-chromene Derivatives

The synthesis of specific enantiomers of chiral 4-nitroalkyl-4H-chromene derivatives is a significant area of research, driven by the distinct biological activities often exhibited by different stereoisomers. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in these syntheses.

Organocatalytic Approaches (e.g., Thiourea-Based Catalysts, Cinchona-Thiourea Catalysts)

Organocatalysis provides a robust platform for the asymmetric synthesis of 4-nitroalkyl-4H-chromene derivatives. Bifunctional catalysts, which can activate both the nucleophile and the electrophile simultaneously, are particularly effective. Among these, thiourea-based catalysts have gained prominence.

Cinchona-Thiourea Catalysts: Du and coworkers developed an enantioselective organocatalytic reaction using a cinchona-thiourea catalyst. mdpi.com This approach yielded 4-nitromethyl chromene derivatives with good enantiomeric excess (up to 91% ee) and yields reaching up to 90%, although it required longer reaction times and elevated temperatures (60 °C). mdpi.com In a different strategy involving the conjugate addition of nitroalkanes to 2-iminochromene compounds, a cinchona-thiourea catalyst also demonstrated high efficacy, producing the desired 4-nitroalkyl derivatives with excellent yields and enantioselectivity (up to 94% yield and 96% ee) under mild conditions. mdpi.com

Squaramide Catalysts: Squaramide-based organocatalysts have also been successfully employed in the asymmetric synthesis of 4-nitroalkyl chromene derivatives. These catalysts are effective for reactions involving nitroolefins that have both electron-withdrawing and electron-donating substituents. mdpi.com

Thiourea-Based Catalysts: The general principle behind thiourea-based catalysts in these reactions is their ability to act as hydrogen-bond donors. This interaction activates the electrophile, making it more susceptible to nucleophilic attack. The enantioselectivity arises from the chiral environment created by the catalyst, which favors one approach of the nucleophile over the other. scienceopen.commdpi.com The enantioselective reduction of tetrasubstituted nitroalkenes to furnish functionalized nitroalkanes has been explored using chiral thiourea-based catalysts, achieving moderate to good yields and enantiomeric excesses up to 67%. mdpi.com

Catalyst TypeReactantsKey FindingsReference
Cinchona-ThioureaSalicylaldehyde derivatives, Nitromethane, MalononitrileYields up to 90%, Enantiomeric excess up to 91% ee. mdpi.com
Cinchona-Thiourea2-Iminochromenes, NitroalkanesYields up to 94%, Enantiomeric excess up to 96% ee. mdpi.com
SquaramideFunctionalized nitroolefinsEffective for a range of substituted nitroolefins. mdpi.com
Thiourea-BasedTetrasubstituted nitroalkenes, Hantzsch esterModerate to good yields, Enantiomeric excess up to 67% ee. mdpi.com

Stereochemical Control in Tandem Reactions (e.g., Michael Addition/Intramolecular Cyclization)

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient strategy for constructing complex molecules like 4-(nitromethyl)-4H-thieno[3,2-c]chromene. Stereochemical control in these processes is paramount for generating enantiomerically pure products.

A common tandem strategy for synthesizing 4H-chromene cores involves a domino Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization. sharif.edusharif.edu The crucial Michael addition step, where the nitroalkane adds to an electrophilic intermediate, is often the point of asymmetric induction. The subsequent intramolecular cyclization then establishes the chromene ring system.

For the synthesis of related thieno[3,2-c]chromene systems, a diastereoselective method has been developed utilizing a tandem Michael and Henry (nitro-aldol) reaction sequence. researchgate.net This reaction, between 3-nitro-2H-chromenes and in situ generated mercaptoacetaldehyde, proceeds with high diastereoselectivity to yield tetrahydro-4H-thieno[3,2-c]chromen-3-ols. The stereochemistry of the final product is controlled by the relative orientation of the substituents during the cyclization process, leading to a specific cis configuration of substituents at key stereocenters. researchgate.net

The stereochemical outcome of these tandem reactions is highly dependent on the catalyst and reaction conditions. For instance, in the Ni(II)-bis(oxazoline) catalyzed asymmetric conjugate addition of β-dicarbonyls to ortho-quinone methides, steric hindrance between the substrate and the ligand directs the approach of the nucleophile. This leads to the preferential formation of one enantiomer, which then undergoes cyclization to form the 4H-chromene product with high enantioselectivity (up to 95% ee). nih.gov

Mechanistic Postulations for Enantioselective Processes

The enantioselectivity observed in organocatalytic syntheses of 4-nitroalkyl-4H-chromene derivatives is typically explained by the formation of well-organized transition states. A bifunctional catalytic mechanism is often proposed, where the catalyst interacts with both reaction partners through non-covalent interactions, most commonly hydrogen bonding. mdpi.com

In the case of thiourea-based catalysts, the two N-H protons of the thiourea (B124793) moiety can form hydrogen bonds with an electrophile (e.g., a 2-iminochromene or a nitroolefin), thereby activating it for nucleophilic attack. Simultaneously, a basic site on the catalyst (often a tertiary amine in cinchona-derived catalysts) can deprotonate the nucleophile (e.g., a nitroalkane), increasing its reactivity. mdpi.com This dual activation brings the reactants into close proximity within the chiral scaffold of the catalyst, which dictates the facial selectivity of the attack.

A proposed transition state for the cinchona-thiourea catalyzed Michael addition involves the activation of the 2-iminochromene and the tautomeric form of the nitroalkane via hydrogen bonding, leading to a stereo-controlled addition. mdpi.com Similarly, mechanistic models for Lewis acid-catalyzed reactions suggest that steric congestion in the transition state is a key factor in determining enantioselectivity. For example, steric clash between substituents on the substrate and the chiral ligand can disfavor the approach of the nucleophile from one face, leading to the formation of the major enantiomeric product via attack from the less hindered face. nih.gov These organized transition state assemblies are fundamental to achieving high levels of stereocontrol in these complex transformations. scienceopen.com

Regioselectivity and Diastereoselectivity in this compound Synthesis

Achieving high levels of regioselectivity and diastereoselectivity is critical in the synthesis of complex heterocyclic systems like this compound. These aspects of stereocontrol ensure the formation of the desired constitutional isomer and stereoisomer, respectively.

In the context of building fused ring systems, multicomponent reactions have been developed that proceed with high regioselectivity. For instance, the synthesis of substituted thieno[2,3-b]chromen-4-ones via a one-pot, three-component reaction of 4-hydroxythiocoumarin, an aldehyde, and trans-β-nitrostyrene is reported to be a highly regioselective process. rsc.org The reaction pathway involves a specific sequence of Michael addition, intramolecular cyclization, and subsequent transformations, where the connectivity of the final product is precisely controlled, allowing for the formation of one C–C, one C–S, and two C–N bonds in a single step. rsc.org

A diastereoselective method for synthesizing derivatives of the thieno[3,2-c]chromene core has been reported through the [3+2] annulation of 3-nitro-2H-chromenes with mercaptoacetaldehyde. researchgate.net This reaction yields 3a-nitro-2,3,3a,9b-tetrahydro-4H-thieno[3,2-c]chromen-3-ols with a cis configuration of the substituents at the C-3, C-3a, and C-4 positions. The high diastereoselectivity is a result of a controlled tandem sequence of Michael and Henry reactions. researchgate.net

Reaction TypeSubstratesProduct CoreSelectivity OutcomeReference
Three-component reaction4-hydroxythiocoumarin, aldehyde, trans-β-nitrostyreneThieno[2,3-b]chromen-4-oneHigh regioselectivity. rsc.org
[3+2] Annulation3-nitro-2H-chromenes, mercaptoacetaldehydeTetrahydro-4H-thieno[3,2-c]chromen-3-olHigh diastereoselectivity (cis configuration). researchgate.net

Synthetic Yield Enhancement and Green Chemistry Principles in Compound Preparation

Modern synthetic chemistry places a strong emphasis on not only achieving high yields but also adhering to the principles of green chemistry to minimize environmental impact. sharif.edu The synthesis of 4H-chromene derivatives, including precursors to this compound, has benefited significantly from these approaches.

One-pot, multi-component reactions are inherently green as they reduce the number of synthetic steps, minimize solvent usage, and decrease waste generation. sharif.edu Many protocols for 4H-chromene synthesis utilize this strategy. To further enhance the green credentials of these reactions, researchers have focused on using environmentally benign solvents and recyclable catalysts.

Green Catalysts and Solvents: Water is an ideal green solvent, and its use has been explored in the synthesis of related sulfur-containing heterocycles. mdpi.com Catalysts derived from natural and waste sources, such as agricultural waste or chicken eggshells, have been successfully used to produce 2-amino-4H-chromenes. ijpsjournal.com These methods offer advantages like mild reaction conditions and the use of a benign solvent. ijpsjournal.com Super paramagnetic nanocatalysts, such as nano-kaoline/BF3/Fe3O4, have also been developed. These catalysts are highly efficient, can be used under solvent-free conditions, and are easily separated from the reaction mixture using a magnet for recycling, which contributes to both high yields and a greener process. sharif.edusharif.edu

Energy Efficiency: The use of alternative energy sources like ultrasonic irradiation can enhance reaction rates, leading to shorter reaction times and higher yields compared to conventional heating methods. This approach is both time and energy-efficient. nih.gov

By combining multi-component reaction designs with green catalysts, benign solvents or solvent-free conditions, and energy-efficient techniques, the synthesis of chromene-based compounds can be achieved with high yields while adhering to the principles of sustainable chemistry. sharif.eduijpsjournal.com

Green Chemistry ApproachExampleAdvantagesReference
Green CatalystsCatalysts from agricultural or chicken eggshell wasteUse of waste materials, mild conditions. ijpsjournal.com
Recyclable NanocatalystsNano-kaoline/BF3/Fe3O4High yields, solvent-free conditions, easy catalyst recovery and reuse. sharif.edusharif.edu
Benign SolventsWaterEnvironmentally friendly, safe. mdpi.comijpsjournal.com
Energy EfficiencyUltrasonic irradiationShorter reaction times, higher yields, reduced energy consumption. nih.gov
Process IntensificationOne-pot, multi-component reactionsReduced steps, less waste, improved atom economy. sharif.edusharif.edu

Detailed Structural Elucidation and Spectroscopic Characterization of 4 Nitromethyl 4h Thieno 3,2 C Chromene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous determination of the molecular structure of 4-(nitromethyl)-4H-thieno[3,2-c]chromene in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, the precise connectivity of atoms and the stereochemical arrangement of the molecule can be established.

The ¹H NMR spectrum of this compound provides crucial information regarding the number of different types of protons, their electronic environments, and their spatial relationships with neighboring protons. Based on the analysis of related 4H-thieno[3,2-c]chromene and 4-(nitromethyl)-4H-chromene structures, the expected chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS).

The protons of the aromatic rings of the thieno[3,2-c]chromene core are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and multiplicities (singlet, doublet, triplet, etc.) will depend on the substitution pattern and the through-bond coupling interactions between adjacent protons.

Of particular diagnostic value is the signal corresponding to the proton at the chiral center, H-4. In analogous 4-(nitromethyl)-4H-chromene systems, this proton typically appears as a multiplet in the range of δ 4.1-5.0 ppm. The multiplicity of this signal arises from coupling to the diastereotopic protons of the adjacent nitromethyl group.

The methylene (B1212753) protons of the nitromethyl group (-CH₂NO₂) are diastereotopic due to the adjacent chiral center at C-4. Consequently, they are expected to resonate as two separate signals, each appearing as a doublet of doublets, in the region of δ 4.5-5.0 ppm. The geminal coupling constant between these two protons, as well as their vicinal coupling constants with the H-4 proton, provide valuable conformational information.

A representative compilation of expected ¹H NMR data is presented in the interactive table below.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic Protons7.0 - 8.0m-
H-44.1 - 5.0m-
-CH₂NO₂4.5 - 5.0dd-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific substituents on the aromatic rings.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The aromatic carbons of the thieno[3,2-c]chromene framework are expected to resonate in the downfield region, typically between δ 110 and 160 ppm. The chemical shifts of the quaternary carbons can be distinguished from the protonated carbons using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT).

The carbon of the chiral center, C-4, is anticipated to appear in the range of δ 30-40 ppm. The carbon of the nitromethyl group (-CH₂NO₂) is expected to resonate in the region of δ 75-85 ppm.

An interactive table summarizing the expected diagnostic ¹³C NMR resonances is provided below.

CarbonExpected Chemical Shift (δ, ppm)
Aromatic Carbons110 - 160
C-430 - 40
-CH₂NO₂75 - 85

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is instrumental in tracing the connectivity of the protons within the aromatic rings and confirming the coupling between the H-4 proton and the methylene protons of the nitromethyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of the carbon signals for all protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This technique is crucial for identifying the connectivity between quaternary carbons and protons, and for linking different fragments of the molecule together. For instance, HMBC correlations would be expected between the H-4 proton and the carbons of the adjacent aromatic ring, as well as the carbon of the nitromethyl group.

Together, these 2D NMR techniques provide a detailed and unambiguous picture of the molecular structure of this compound.

Infrared (IR) Spectroscopy: Identification of Key Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the nitro group, the aromatic rings, and the C-O-C ether linkage.

The most prominent and diagnostic peaks are those of the nitro group (NO₂). These appear as two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically in the regions of 1550-1570 cm⁻¹ and 1370-1390 cm⁻¹, respectively.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-O-C stretching vibration of the chromene ether linkage is expected to be observed in the 1200-1250 cm⁻¹ range.

The key expected IR absorption bands are summarized in the interactive table below.

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Asymmetric NO₂ Stretch1550 - 1570Strong
Symmetric NO₂ Stretch1370 - 1390Strong
Aromatic C-H Stretch>3000Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-O-C Ether Stretch1200 - 1250Strong

High-Resolution Mass Spectrometry (HRMS): Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which in turn allows for the unambiguous confirmation of the molecular formula. Using techniques such as electrospray ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ or the molecular ion [M]⁺ can be measured with high precision. This experimental mass is then compared to the calculated mass for the proposed molecular formula, C₁₂H₉NO₃S. A close match between the measured and calculated masses (typically within 5 ppm) provides strong evidence for the correct elemental composition of the compound.

Chromatographic Purification Techniques (e.g., Flash Chromatography, TLC) in Isolation Protocols

The isolation and purification of this compound from a reaction mixture is typically achieved using chromatographic techniques.

Thin-Layer Chromatography (TLC): TLC is an essential tool for monitoring the progress of a chemical reaction and for determining the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separated components are visualized, often under UV light, and their retention factors (Rf) are calculated.

Flash Chromatography: For the purification of larger quantities of the compound, flash column chromatography is the method of choice. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system optimized by TLC. The fractions are collected and analyzed by TLC to identify those containing the pure product. The combined pure fractions are then concentrated under reduced pressure to yield the isolated this compound. The choice of eluent, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is critical for achieving good separation.

Chemical Reactivity and Functional Group Transformations of 4h Thieno 3,2 C Chromene Scaffolds

Transformations of the Nitromethyl Substituent

The nitromethyl group, -CH₂NO₂, is a versatile functional handle that imparts unique reactivity to the 4-(nitromethyl)-4H-thieno[3,2-c]chromene molecule. Its transformations are primarily centered on the nitro group itself and the adjacent acidic alpha-carbon.

The reduction of the nitro group to a primary amine is one of the most valuable transformations in organic synthesis, providing a gateway to a wide array of further derivatizations. A variety of standard reducing agents can be employed for this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule.

Common methods for the reduction of a nitro group to an amine include catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, and chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/AcOH) or with salts like tin(II) chloride (SnCl₂). The resulting 4-(aminomethyl)-4H-thieno[3,2-c]chromene is a key intermediate for introducing molecular diversity.

Table 1: Common Reagents for Nitro Group Reduction

Reagent/SystemProductGeneral Applicability & Notes
H₂, Pd/CAmine (-CH₂NH₂)Highly efficient; may affect other reducible groups like alkenes or benzylic ethers under harsh conditions.
Fe, HCl/AcOHAmine (-CH₂NH₂)Classic and cost-effective method for aromatic nitro compounds; generally tolerant of many functional groups.
SnCl₂, HCl/EtOHAmine (-CH₂NH₂)Mild conditions, often used for substrates with acid-sensitive groups.
Zn, AcOH/H₂OAmine (-CH₂NH₂)Provides a mild method for reducing nitro groups in the presence of other reducible functionalities.
LiAlH₄Amine (-CH₂NH₂)A powerful reducing agent for aliphatic nitro compounds; less commonly used for aromatic systems due to potential side reactions.

The methylene (B1212753) protons (-CH₂-) alpha to the nitro group are acidic due to the strong electron-withdrawing nature of the -NO₂ group. In the presence of a base, this carbon can be deprotonated to form a resonance-stabilized nitronate anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Key reactions involving the alpha-carbon include:

Henry Reaction (Nitro-Aldol Reaction): The nitronate anion can add to aldehydes or ketones to form β-nitro alcohols.

Michael Addition: As a soft nucleophile, the nitronate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

A relevant example demonstrating this type of reactivity is seen in the diastereoselective synthesis of the related tetrahydro-4H-thieno[3,2-c]chromen-3-ol system. researchgate.netx-mol.com This synthesis proceeds through a tandem sequence involving a Michael addition followed by an intramolecular Henry reaction, highlighting the synthetic utility of the nitro group and its alpha-carbon in constructing complex heterocyclic frameworks. researchgate.netx-mol.com

Electrophilic Substitution Reactions on the Thieno[3,2-c]chromene Core

The thieno[3,2-c]chromene scaffold contains two aromatic rings—a thiophene (B33073) ring and a benzene (B151609) ring—both of which can potentially undergo electrophilic substitution. The regioselectivity of such reactions is dictated by the electronic properties of the fused heterocyclic system.

Research on the reactivity of the 4H-thieno[3,2-c]chromene core has demonstrated a clear regiochemical preference. Specifically, electrophilic substitution on 4H-thieno[3,2-c]chromene-2-carbaldehyde has been shown to occur at the C-8 position of the chromene ring. researchgate.net

This selectivity can be attributed to the electronic effects within the molecule. The oxygen atom of the pyran ring acts as an activating, ortho-, para-director for the attached benzene ring. The C-8 position is para to this ether linkage, making it electronically enriched and thus the most favorable site for attack by an electrophile. This provides a reliable method for introducing substituents onto the benzopyran portion of the scaffold.

Table 2: Regioselectivity in Electrophilic Substitution

ReactionSubstratePosition of SubstitutionRationale
General Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration, Friedel-Crafts)4H-Thieno[3,2-c]chromene derivativeC-8The C-8 position is electronically activated, being para to the electron-donating ether oxygen of the pyran ring. researchgate.net

Oxidation and Reduction Processes of the Polycyclic System

The polycyclic 4H-thieno[3,2-c]chromene system can undergo oxidation and reduction reactions at several sites, including the sulfur atom, the pyran ring, and the aromatic portions.

Oxidation of the sulfur atom in the thiophene ring to form a sulfoxide (B87167) or a sulfone is a common transformation for thiophene-containing compounds, which can significantly alter the electronic properties of the molecule. Additionally, the C-4 position of the dihydropyran ring is benzylic and allylic, making it susceptible to oxidation. For instance, the oxidation of 4H-thieno[3,2-c]chromene-2-carbaldehyde with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in methanol (B129727) results in the formation of 4-methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde. researchgate.net This reaction introduces a functional group directly at the C-4 position.

Reduction of the scaffold, typically via catalytic hydrogenation, could potentially lead to saturation of the thiophene ring or cleavage of the benzylic C-O bond in the pyran ring under forcing conditions.

Derivatization Strategies for Enhancing Molecular Diversity

The functional group transformations described above provide a robust platform for the synthesis of diverse libraries of 4H-thieno[3,2-c]chromene derivatives. These strategies are crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Key derivatization pathways include:

Amine Elaboration: The primary amine generated from the reduction of the nitromethyl group is a highly versatile intermediate. It can be readily converted into amides, sulfonamides, carbamates, or subjected to reductive amination to introduce a wide variety of substituents.

Aromatic Core Functionalization: The regioselective introduction of a halogen, such as bromine, at the C-8 position via electrophilic substitution opens up possibilities for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). researchgate.net This allows for the attachment of various aryl, heteroaryl, or alkyl groups to the benzopyran ring.

C-4 Position Modification: As demonstrated by the oxidation with DDQ/methanol, the C-4 position can be functionalized, providing another site for structural modification. researchgate.net

Table 3: Derivatization Strategies

Starting MoietyReactionResulting Functional GroupPotential for Further Diversity
-CH₂NO₂ (Nitromethyl)Reduction-CH₂NH₂ (Aminomethyl)Acylation, Alkylation, Sulfonylation, Reductive Amination
C-8 HydrogenElectrophilic HalogenationC-8 Halogen (e.g., -Br)Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, etc.)
C-4 Methylene (-CH₂-)Oxidation (e.g., DDQ/MeOH)C-4 Methoxy (-OCH₃)Introduction of a functional group at a non-aromatic position. researchgate.net

Structure Activity Relationship Sar Principles in 4h Thieno 3,2 C Chromene Systems

Methodological Frameworks for SAR Investigations

The investigation of SAR for thieno-fused and chromene-based compounds typically employs a combination of computational and experimental techniques to elucidate the relationship between molecular structure and biological activity.

Computational Studies : Molecular docking is a primary tool used to predict the binding orientation and affinity of a ligand to a protein target. nih.govmdpi.com This method helps in understanding the interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the active site of a biological target. For instance, in studies of related chromene derivatives, molecular docking has been used to identify key interactions with enzymes like dihydrofolate reductase and topoisomerase. nih.govnih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are also employed to analyze the electronic properties and reactivity of the molecules. nih.gov

Synthesis of Analogues : A common approach involves the systematic synthesis of a series of derivatives where specific parts of the lead molecule are modified. semanticscholar.orgnih.govderpharmachemica.com For the 4H-thieno[3,2-c]chromene core, this would involve introducing various substituents at different positions on both the chromene and thiophene (B33073) rings to assess their impact on activity.

In Vitro Biological Evaluation : Synthesized compounds are then tested in vitro to determine their biological activity, often expressed as IC₅₀ or EC₅₀ values. semanticscholar.orgnih.govnih.gov These assays are crucial for establishing a quantitative relationship between the structural modifications and the observed biological effect. For example, derivatives of related thieno[2,3-d]pyrimidines were evaluated for their inhibitory potency against specific kinases. nih.gov

Influence of Substituent Identity and Position on Molecular Interactions

The nature and position of substituents on the 4H-thieno[3,2-c]chromene scaffold are critical in defining the molecule's interaction with its biological targets. Both electronic and steric factors play significant roles.

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can profoundly influence the binding affinity and reactivity of the molecule.

Electron-Withdrawing Groups : In related furochromone systems, the presence of strong electron-withdrawing groups like a trifluoromethyl group has been associated with increased biological activity, potentially through the formation of hydrogen or halogen bonds with enzyme residues. nih.gov The nitromethyl group at the 4-position of the thieno[3,2-c]chromene core, being strongly electron-withdrawing, could similarly be hypothesized to engage in specific electronic interactions that enhance binding to a target.

Electron-Donating Groups : Conversely, electron-donating groups can also enhance activity. In one study on furochromone derivatives, a methyl group (electron-donating via induction) on a phenyl ring resulted in significant inhibitory activity against lipoxygenase-15. nih.gov The specific context of the target's active site chemistry determines which electronic effect is favorable.

The following table summarizes the general influence of electronic effects of substituents on the activity of related heterocyclic compounds.

Substituent TypeGeneral Effect on ActivityPotential Interaction TypeExample from Related Systems
Electron-Withdrawing Can increase activityHydrogen/Halogen bondingTrifluoromethyl group on furochromones nih.gov
Electron-Donating Can increase activityPi-stacking, hydrophobic interactionsMethyl group on furochromones nih.gov

The size and shape (steric bulk) of substituents are crucial for determining how well a molecule fits into a binding pocket.

Bulky Groups : Large, bulky substituents can either enhance binding by creating more extensive van der Waals interactions or hinder it by causing steric clashes with the receptor site. The optimal size of a substituent is highly dependent on the topology of the binding pocket.

Positional Isomerism : The position of a substituent can dramatically alter its steric impact. For instance, in a study of thieno[3,2-c]pyrazol-3-amine derivatives, the activity of methyl or methoxy substituted phenyl derivatives followed the order of ortho > para > meta, indicating a strong positional preference for activity. semanticscholar.org This highlights the importance of the precise spatial arrangement of functional groups for optimal interaction.

Spatial Orientation and Conformational Preferences in Activity Modulation

The three-dimensional arrangement of atoms in the 4H-thieno[3,2-c]chromene molecule and its substituents is a key determinant of biological activity. The fusion of the thiophene and chromene rings creates a semi-rigid scaffold, but the substituent at the C4 position introduces a chiral center, meaning that different stereoisomers (enantiomers or diastereomers) can exist. These stereoisomers may have distinct biological activities due to their different spatial orientations, which can lead to differential binding at a chiral receptor site. While specific conformational analyses for 4-(nitromethyl)-4H-thieno[3,2-c]chromene are not available, studies on related chromenes emphasize the importance of stereochemistry in biological activity. derpharmachemica.com

Correlation between Molecular Architecture and Modulatory Capacity

The Core Scaffold : The rigid thieno[3,2-c]chromene framework serves as the foundational structure for orienting the pharmacophoric groups in a defined three-dimensional space.

Substituent Effects : The electronic and steric properties of substituents, such as the nitromethyl group at the C4 position and other groups on the aromatic rings, are critical for establishing specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) with the target protein. mdpi.com

Computational and Theoretical Investigations of 4h Thieno 3,2 C Chromene Derivatives

Quantum Chemical Calculations: Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. For derivatives of the 4H-thieno[3,2-c]chromene scaffold, DFT methods can be used to elucidate their electronic structure, predict reactivity, and interpret spectroscopic data. nih.gov

Theoretical investigations of pharmaceutically active chromone (B188151) derivatives have been reported using DFT to study molecular geometries, vibrational spectra, and electronic properties. d-nb.infodntb.gov.ua Similar studies on 4-(nitromethyl)-4H-thieno[3,2-c]chromene would involve geometry optimization to determine the most stable three-dimensional arrangement of atoms. Subsequent frequency calculations can predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm the structure.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For instance, in studies of other chromone derivatives, the energy gap has been used to infer biological activity. d-nb.infodntb.gov.ua

Furthermore, reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can be derived from the HOMO and LUMO energies. These descriptors provide insights into the molecule's susceptibility to electrophilic or nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic interactions. d-nb.infodntb.gov.ua

Table 1: Hypothetical Quantum Chemical Data for this compound

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Relates to electron-donating ability
LUMO Energy -2.1 eV Relates to electron-accepting ability
HOMO-LUMO Gap 4.4 eV Indicator of chemical reactivity
Dipole Moment 3.2 D Measures the polarity of the molecule

Note: The data in this table is hypothetical and serves as an example of the types of parameters that would be calculated in a quantum chemical study.

Molecular Mechanics and Dynamics Simulations: Conformational Analysis and Stability

While quantum chemical calculations provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a computationally efficient way to study the conformational landscape and stability of molecules like this compound.

Conformational analysis is crucial as the three-dimensional shape of a molecule dictates its biological activity. MM methods can be used to perform a systematic search of the potential energy surface to identify low-energy conformers. For a molecule with a flexible side chain like the nitromethyl group, multiple stable conformations may exist.

MD simulations can then be used to study the dynamic behavior of these conformers over time in a simulated physiological environment (e.g., in water). By analyzing the trajectory from an MD simulation, one can assess the relative stability of different conformations and understand the flexibility of the molecule. This information is valuable for understanding how the molecule might adapt its shape to bind to a biological target.

Molecular Docking Studies: Predictive Analysis of Binding Site Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov

For this compound, molecular docking studies could be performed to predict its binding affinity and mode of interaction with various protein targets. For example, derivatives of the related 4H-chromene scaffold have been investigated as potential anticancer agents, and docking studies have been used to explore their interactions with target proteins. researchgate.net Similarly, thieno[3,2-c]quinoline derivatives have been identified as potential RET kinase inhibitors through in silico methods. nih.gov

A typical docking study involves preparing the 3D structure of the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Table 2: Example of Molecular Docking Results for a Thieno[3,2-c]chromene Derivative

Target Protein Binding Energy (kcal/mol) Key Interacting Residues
RET Kinase -8.5 Lys758, Asp892
Hsp90 -7.9 Asp93, Leu107
Notum Pectinacetylesterase -9.2 Ser232, His354

Note: This table presents example data based on studies of related compounds to illustrate the output of molecular docking studies. nih.govnih.govnih.gov

Virtual Screening Approaches for Scaffold Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For the 4H-thieno[3,2-c]chromene scaffold, virtual screening can be employed to identify derivatives with improved potency and selectivity.

There are two main types of virtual screening: ligand-based and structure-based. Ligand-based virtual screening relies on the knowledge of other molecules that bind to the target of interest. Pharmacophore models or quantitative structure-activity relationship (QSAR) models can be developed based on a set of known active compounds. These models can then be used to screen large databases for new molecules with similar properties.

Structure-based virtual screening uses the 3D structure of the target protein. Large compound libraries are docked into the binding site of the protein, and the binding affinities are estimated using a scoring function. This approach has been successfully used to identify novel inhibitors for various targets. For instance, a combinatorial virtual screening approach led to the discovery of thieno[2,3-d]pyrimidine (B153573) analogs as KRAS G12D inhibitors. researchgate.net

For optimizing the this compound scaffold, a virtual screening campaign could be designed to explore different substituents on the chromene and thiophene (B33073) rings. The goal would be to identify modifications that enhance the binding affinity for a specific target while maintaining favorable pharmacokinetic properties.

Applications of 4h Thieno 3,2 C Chromene Scaffolds in Chemical Biology and Advanced Materials Non Clinical Contexts

Role as Versatile Building Blocks in Organic Synthesis

The 4H-thieno[3,2-c]chromene framework serves as a valuable building block for the synthesis of more complex molecules due to its inherent reactivity and the possibility of functionalization at various positions. Synthetic chemists have developed several methods to construct this fused ring system, which in turn provides access to a diverse range of derivatives.

One common strategy involves the palladium-catalyzed intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. researchgate.net This method offers an efficient route to 4H-thieno[3,2-c]chromene-2-carbaldehydes under mild conditions and is tolerant of various functional groups. researchgate.net An alternative and often more rational approach is the photochemical cyclization of precursors like 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes. researchgate.netthieme-connect.com This light-induced ring closure proceeds in high yield and has been shown to be superior to the palladium-catalyzed method in some cases. thieme-connect.com

The resulting 4H-thieno[3,2-c]chromene-2-carbaldehyde is a particularly useful intermediate. researchgate.net The formyl group at the C-2 position can be readily transformed into a variety of other functional groups, including nitriles, amides, esters, and carboxylic acids. researchgate.net Furthermore, the core structure can undergo electrophilic substitution, typically at the C-8 position. researchgate.net This versatility allows for the systematic modification of the scaffold to explore structure-activity relationships and to tailor the properties of the final compounds for specific applications.

Synthesis Method Precursor Key Features Reference
Palladium-Catalyzed Intramolecular Arylation4-Aryloxymethyl-5-iodothiophene-2-carbaldehydesEfficient, mild conditions, tolerant to functional groups researchgate.net
Photochemical Cyclization5-Iodo-4-(aryloxymethyl)thiophene-2-carbaldehydesHigh yield, superior to Pd-catalyzed method in some cases researchgate.netthieme-connect.com

Development of Chemical Probes for Biological System Interrogation

The luminescent properties of substituted 4H-thieno[3,2-c]chromenes make them promising candidates for the development of chemical probes for biological imaging and sensing. thieme-connect.com Many derivatives of this scaffold exhibit moderate to high fluorescence quantum yields, ranging from 0.15 to 0.87. researchgate.net These photophysical properties allow for their localization and tracking within cellular environments. thieme-connect.com

The ability to introduce various functional groups onto the 4H-thieno[3,2-c]chromene core allows for the tuning of its spectral properties and for the incorporation of specific binding moieties. This enables the design of probes that can selectively target and report on the presence or activity of biomolecules. While the specific compound “4-(nitromethyl)-4H-thieno[3,2-c]chromene” is not extensively detailed in the surveyed literature, the broader class of 4H-chromenes, including those with nitroalkyl groups, has been investigated for various biological activities, suggesting the potential for developing probes from such scaffolds. nih.gov The synthesis of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles highlights the accessibility of related structures. nih.gov

Derivative Class Key Property Potential Application Reference
Substituted 4H-thieno[3,2-c]chromenesLuminescenceMedical and biological probes thieme-connect.com
4H-thieno[3,2-c]chromene-2-carbaldehydesFluorescenceCovert marking pigments researchgate.netthieme-connect.com
2-Amino-4-(nitroalkyl)-4H-chromenesCytotoxic activityBasis for anticancer agent development nih.gov

Utility in the Design of Novel Molecular Scaffolds for Agent Development

The 4H-thieno[3,2-c]chromene scaffold has been successfully employed in the design of inhibitors for specific biological targets. A notable example is the development of small molecule inhibitors of Notum Pectinacetylesterase, an enzyme implicated in osteoporosis. nih.gov Researchers have synthesized series of thienochromene-based compounds and established structure-activity relationships (SAR) by modifying the 5-position with carbon, oxygen, and sulfur replacements. nih.gov Within each series, highly potent inhibitors of the enzyme were identified, demonstrating the utility of this scaffold in medicinal chemistry for the development of new therapeutic agents. nih.gov

The diverse biological activities reported for the broader class of 4H-chromene derivatives, such as anticancer and antimicrobial properties, further underscore the potential of the thieno-fused analogues as a basis for the development of novel agents. nih.govnih.govfrontiersin.org The adaptability of the synthesis allows for the creation of libraries of compounds for screening against various biological targets.

Exploration in Non-Biological Material Science Applications

Beyond biological applications, the unique photophysical properties of 4H-thieno[3,2-c]chromene derivatives have led to their exploration in the field of material science. The fluorescence of these compounds makes them suitable for use as covert marking pigments or invisible ink dyes. researchgate.netthieme-connect.com These materials can be incorporated into various media and remain invisible under normal lighting conditions, only becoming visible upon excitation with a specific wavelength of light. thieme-connect.com

Future Research Trajectories and Unresolved Challenges in 4 Nitromethyl 4h Thieno 3,2 C Chromene Chemistry

Development of Sustainable and Atom-Economical Synthetic Methodologies

Multicomponent Reactions (MCRs): MCRs are powerful tools for building molecular complexity in a single step, inherently improving atom economy and reducing waste. globalresearchonline.net The development of novel MCRs for the one-pot synthesis of the 4H-thieno[3,2-c]chromene core is a promising avenue. For instance, a base-promoted three-component reaction involving 4-hydroxythiocoumarin, an appropriate aldehyde, and a nitrostyrene (B7858105) derivative has been reported for the synthesis of related thieno[2,3-b]chromen-4-ones. ijpsjournal.com A similar strategy could be envisioned for the direct construction of the 4-(nitromethyl)-4H-thieno[3,2-c]chromene scaffold. The baker's yeast-catalyzed multicomponent synthesis of 2-amino-4H-chromenes from salicylaldehyde (B1680747), malononitrile, and nitroalkanes further highlights the potential for biocatalysis in these sustainable approaches. openmedicinalchemistryjournal.com

Catalytic Approaches: The use of advanced catalytic systems can significantly enhance the sustainability of synthetic processes. Future work should focus on:

Nanocatalysts: Heterogeneous nanocatalysts, such as magnetic Fe3O4@SiO2-propyl@dapsone-copper complexes and photosensitized WO3/ZnO@NH2-EY, have been successfully employed for the synthesis of related pyrano[3,2-c]chromene and chromeno[4,3-b]chromene systems. researchgate.netacs.org These catalysts offer high efficiency, mild reaction conditions, and the significant advantage of being easily recoverable and reusable. nih.gov

Photocatalysis: Visible-light-mediated synthesis is an emerging green technology. The photochemical cyclization of 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes to form the 4H-thieno[3,2-c]chromene core demonstrates the feasibility of this approach. researchgate.net Further exploration of photoredox catalysis could lead to novel, energy-efficient synthetic pathways. acs.org

Solvent and Reaction Conditions: A move towards greener solvents, such as water or ethanol, or even solvent-free conditions, is crucial. semanticscholar.org Microwave-assisted synthesis has also been shown to accelerate reaction times and improve yields for chromene derivatives, offering a more energy-efficient alternative to conventional heating. semanticscholar.org

The table below summarizes potential sustainable synthetic strategies for the thieno[3,2-c]chromene scaffold.

StrategyKey FeaturesPotential Starting Materials for this compound
Multicomponent ReactionsHigh atom economy, step efficiency, molecular diversity2-Mercaptophenol derivatives, substituted thiophenes, nitroacetaldehyde
NanocatalysisHigh efficiency, recyclability, mild conditionsThiophene-based precursors, salicylaldehydes, nitroalkanes
PhotocatalysisUse of visible light, energy efficiency, novel reactivityHalogenated thiophene (B33073) precursors, phenols
OrganocatalysisMetal-free, enantioselective potentialSubstituted salicylaldehydes, thiophene-based Michael acceptors, nitromethane

Exploration of Novel Reaction Pathways and Catalyst Systems

Beyond the synthesis of the core scaffold, a significant challenge lies in the exploration of novel reaction pathways for the functionalization and diversification of this compound. The presence of the nitro group and the fused heterocyclic system offers multiple sites for chemical modification.

Transformations of the Nitromethyl Group: The nitromethyl group is a versatile functional handle that can be transformed into a variety of other functionalities. Future research should investigate:

Reduction: The reduction of the nitro group to an amino group would provide access to a new class of amino-functionalized thieno[3,2-c]chromenes, which could be further elaborated through amide bond formation, sulfonylation, or reductive amination.

Henry Reaction: The nitroalkane functionality can participate in Henry (nitroaldol) reactions with aldehydes, allowing for carbon-carbon bond formation and the introduction of further complexity at the 4-position.

Nef Reaction: The conversion of the primary nitro group into a carbonyl group via the Nef reaction would open up another avenue for derivatization.

Catalytic Functionalization: The development of novel catalyst systems is key to unlocking new reactivity.

Organocatalysis: Asymmetric organocatalysis could be employed to achieve enantioselective functionalization of the thieno[3,2-c]chromene scaffold. For instance, phosphane-catalyzed [3+2] annulation reactions have been successfully applied to 3-nitro-2H-chromenes, suggesting that similar strategies could be developed for reactions involving the nitro group of the target molecule. researchgate.net Organocatalytic domino reactions have also been used for the enantioselective synthesis of related pyrano[3,2-c]chromenes. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis can enable transformations that are difficult to achieve with traditional methods. globalresearchonline.net The radical-mediated mechanism often involved in these reactions could lead to novel C-H functionalization or cross-coupling reactions on the aromatic rings of the thieno[3,2-c]chromene core.

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a well-established tool for the synthesis of the 4H-thieno[3,2-c]chromene ring system via intramolecular arylation. optibrium.com This suggests that palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, could be employed for the late-stage functionalization of halogenated derivatives of this compound.

Nucleophilic Aromatic Substitution (SNAr): The nitro group on a thiophene ring can act as a leaving group in SNAr reactions, as demonstrated in the synthesis of thieno[3,2-b]thiophenes from 3-nitrothiophenes. nih.gov While the nitromethyl group in the target compound is not directly attached to the aromatic ring, the electron-withdrawing nature of this group could activate the aromatic rings towards nucleophilic attack, a possibility that warrants investigation.

The following table outlines potential novel reaction pathways for the derivatization of the this compound scaffold.

Reaction TypeTarget SitePotential ReagentsCatalyst System
Reduction of Nitro Group4-(Nitromethyl) groupH2, Raney Ni; Zn/HClMetal catalyst
Henry Reaction4-(Nitromethyl) groupAldehydesBase catalyst
Asymmetric FunctionalizationChromene or Thiophene RingVarious electrophiles/nucleophilesChiral organocatalyst
C-H ActivationChromene or Thiophene RingAryl halides, etc.Photoredox catalyst
Cross-Coupling ReactionsHalogenated ScaffoldBoronic acids, organostannanesPalladium catalyst

Advanced Computational Modeling for Predictive Design

A significant unresolved challenge in the exploration of this compound and its derivatives is the rational design of molecules with specific desired properties. Advanced computational modeling offers a powerful tool to address this challenge by providing insights into molecular structure, reactivity, and potential biological activity before committing to laborious and expensive synthetic work.

Quantum Chemical Calculations: Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. nih.govsemanticscholar.org For this compound, DFT calculations can be employed to:

Predict Reactivity: By calculating molecular electrostatic potentials, frontier molecular orbitals (HOMO/LUMO), and Fukui functions, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new synthetic transformations. semanticscholar.org Theoretical studies on the reaction of nitroaromatic compounds with nucleophiles can provide a framework for understanding the reactivity of the target molecule. nih.gov

Elucidate Reaction Mechanisms: DFT can be used to model transition states and reaction pathways, providing a deeper understanding of reaction mechanisms and helping to optimize reaction conditions.

Simulate Spectroscopic Properties: Calculated vibrational frequencies (IR) and NMR chemical shifts can be compared with experimental data to confirm the structure of newly synthesized compounds. nih.govdergipark.org.tr

Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking is an invaluable tool for predicting the binding affinity and orientation of a ligand within the active site of a biological target. ijpsjournal.comopenmedicinalchemistryjournal.commdpi.com Future research should leverage molecular docking to:

Identify Potential Biological Targets: By screening this compound and its virtual derivatives against libraries of protein structures, potential biological targets can be identified. The known activity of 4H-thieno[3,2-c]chromene derivatives as inhibitors of Notum Pectinacetylesterase provides a starting point for such investigations. nih.gov

Guide Lead Optimization: Once a biological target is identified, docking studies can guide the design of new derivatives with improved binding affinity and selectivity. semanticscholar.org This in silico approach can prioritize the synthesis of the most promising compounds, saving time and resources.

Quantitative Structure-Property Relationship (QSPR) and ADMET Prediction: QSPR models can be developed to correlate molecular descriptors with specific properties, such as the impact sensitivity of nitro compounds. researchgate.net Furthermore, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. ijpsjournal.com

The integration of these computational methods will enable a more predictive and efficient approach to the design and development of novel this compound derivatives.

Integration of High-Throughput Synthesis and Screening in Scaffold Optimization

To fully explore the chemical space around the this compound scaffold and identify derivatives with valuable properties, the integration of high-throughput synthesis and screening methodologies is essential. This approach allows for the rapid generation and evaluation of large libraries of compounds, accelerating the discovery process.

High-Throughput Synthesis: The development of robust and versatile synthetic routes, particularly the MCRs and catalyzed reactions discussed in section 8.1, is a prerequisite for high-throughput synthesis. These reactions should be amenable to automation and parallel synthesis techniques. By systematically varying the building blocks used in these reactions, large and diverse libraries of this compound analogues can be generated.

High-Throughput Screening (HTS): Once compound libraries are synthesized, HTS assays are needed to rapidly evaluate their biological activity or material properties. For drug discovery, this would involve screening the libraries against specific biological targets (e.g., enzymes, receptors) in a miniaturized, automated format. The identification of "hits" from these screens would then be followed by more detailed structure-activity relationship (SAR) studies. The known anticancer and anti-inflammatory activities of many chromene derivatives suggest that screening against relevant cancer cell lines or inflammatory targets would be a fruitful starting point. globalresearchonline.netresearchgate.net

The combination of high-throughput synthesis and screening creates a powerful discovery engine. The data generated from HTS can be used to build and refine the computational models discussed in section 8.3, leading to a feedback loop where predictive models guide the design of the next generation of compound libraries for synthesis and screening. This iterative cycle of design, synthesis, and testing is at the heart of modern scaffold optimization and will be crucial for unlocking the full potential of the this compound chemical class.

Q & A

Q. How can structure-activity relationships (SARs) be systematically analyzed for this compound?

  • Methodological Answer :
  • QSAR models using descriptors like Hammett constants (σ) for the nitro group and Hansch π parameters for lipophilicity .
  • 3D pharmacophore mapping to correlate substituent positions with biological activity .
  • Meta-analysis of published IC₅₀ values for analogous chromenes to identify trends in potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.